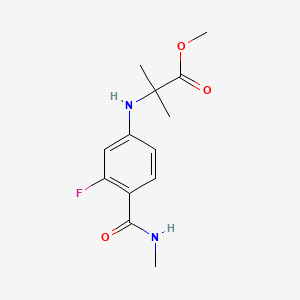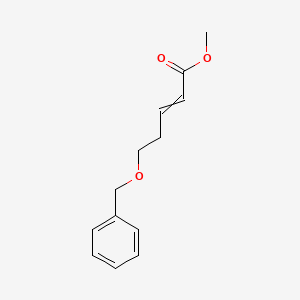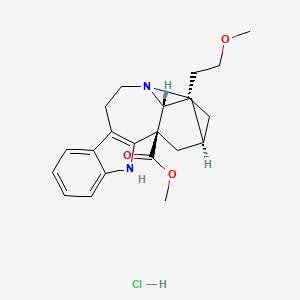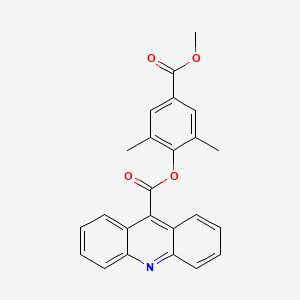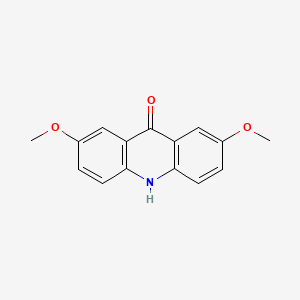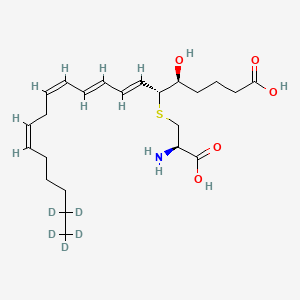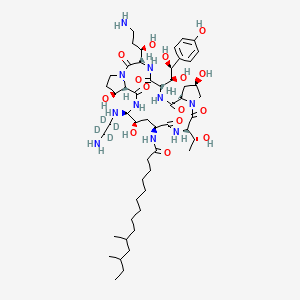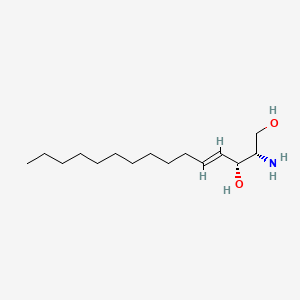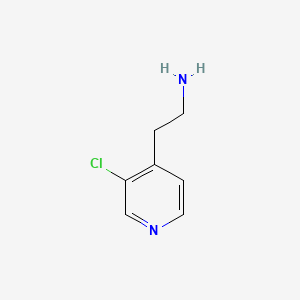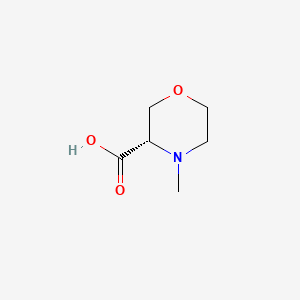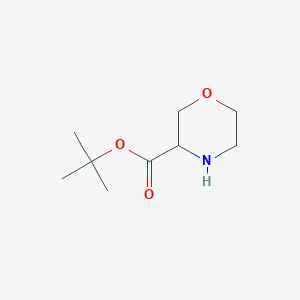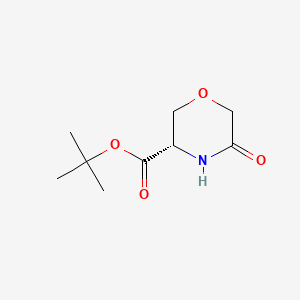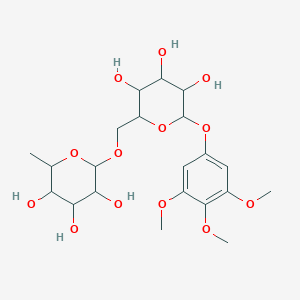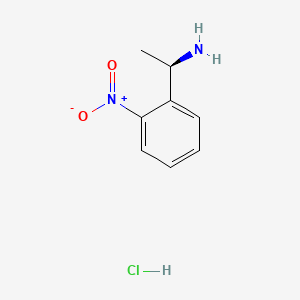
(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an amine, which is an organic compound that contains a basic nitrogen atom with a lone pair. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a suitable organic compound containing the trifluoromethylphenyl group. The exact method would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecule contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The resulting structure is planar. The trifluoromethylphenyl group is a phenyl (benzene) ring substituted with a trifluoromethyl group (-CF3), which is known for its high electronegativity .Chemical Reactions Analysis
As an amine, this compound could participate in a variety of chemical reactions. For example, it could act as a base, accepting a proton to form a positively charged ammonium ion. It could also undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could make the compound more lipophilic, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Applications in Tobacco Research
Measurement of human urinary carcinogen metabolites, including compounds related to naphthalene, has been employed to obtain significant information about tobacco and cancer. These studies have utilized carcinogens and their metabolites, quantified in the urine of smokers or non-smokers exposed to environmental tobacco smoke, to provide insights into carcinogen dose, exposure delineation, and metabolism in humans. The use of specific biomarkers derived from carcinogens specific to tobacco products, such as NNAL and NNAL-Gluc, has shown high sensitivity and specificity, particularly for studies on environmental tobacco smoke exposure (Hecht, 2002).
Enhancement of Plastic Scintillators
Research into plastic scintillators based on polymethyl methacrylate has explored the incorporation of various luminescent dyes, including naphthalene derivatives, to improve their scintillation efficiency, optical transparency, and stability under thermal, light, and radiation conditions. These advancements in materials science indicate the potential for naphthalene derivatives to play a crucial role in the development of more efficient and stable scintillation materials for radiation detection (Salimgareeva & Kolesov, 2005).
Corrosion Inhibition
Naphthalene derivatives, such as phthalocyanine and naphthalocyanine, have been studied for their applications as corrosion inhibitors. Their ability to form strong chelating complexes with metallic atoms due to the presence of nitrogen atoms and aromatic rings has been found to be effective in protecting metals in various environments. These compounds act by retarding both anodic and cathodic reactions, behaving as mixed-type inhibitors, and have shown promise in various industrial applications to prevent corrosion (Verma et al., 2021).
Medicinal Chemistry
Naphthalene derivatives have been identified as having extensive potential in medicinal applications, particularly as anticancer agents. Some naphthalimides, which are a type of nitrogen-containing aromatic heterocycle with a naphthalene framework, have entered into clinical trials. These compounds interact with biological cations, anions, small molecules, and macromolecules, showing potential in treatments for various diseases. Their applications in creating artificial ion receptors, fluorescent probes, and cell imaging agents highlight the broad utility of naphthalene derivatives in understanding biological processes and determining pharmacological properties (Gong et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(1R)-1-naphthalen-1-ylethyl]-3-[4-(trifluoromethyl)phenyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N/c1-16(20-10-4-8-18-7-2-3-9-21(18)20)26-15-5-6-17-11-13-19(14-12-17)22(23,24)25/h2-4,7-14,16,26H,5-6,15H2,1H3/t16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATILKQDYNBOJK-MRXNPFEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

